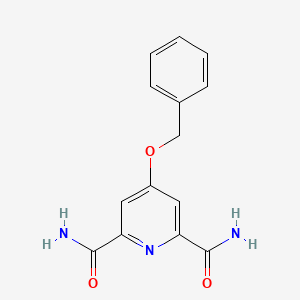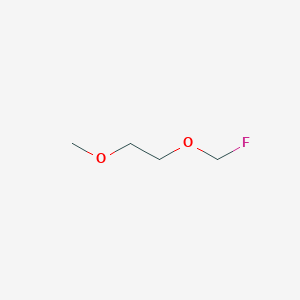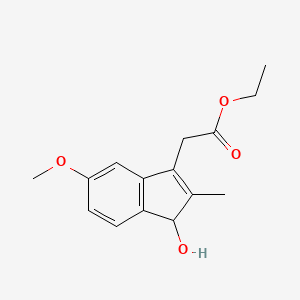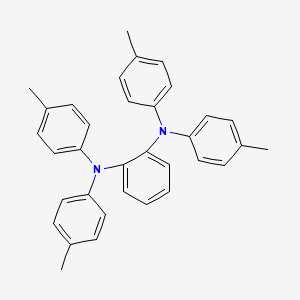
4-(Azidomethyl)-4'-methyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core with an azidomethyl group at the 4-position and a methyl group at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Starting Material: The synthesis begins with 4’-methyl-2,2’-bipyridine.
Azidomethylation: The introduction of the azidomethyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of 4’-methyl-2,2’-bipyridine with a suitable azidomethylating agent, such as sodium azide, in the presence of a catalyst or under specific reaction conditions to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing azides to amines.
Major Products
Substitution Reactions: The products depend on the substituent introduced.
Cycloaddition Reactions: Triazole derivatives are the major products.
Reduction Reactions: The primary amine derivative of the original compound.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with transition metals, which are useful in catalysis and materials science.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photophysical properties.
Pharmaceuticals: The azido group can be a precursor for bioactive molecules, making this compound valuable in drug discovery and development.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, such as labeling biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine depends on its application:
Coordination Chemistry: As a ligand, it coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex.
Bioconjugation: In click chemistry, the azido group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine: shares similarities with other azidomethyl-substituted bipyridines and biphenyls, such as:
Uniqueness
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine: is unique due to the specific positioning of the azidomethyl and methyl groups on the bipyridine core, which can influence its reactivity and coordination behavior compared to other similar compounds.
Propiedades
Número CAS |
379669-92-8 |
|---|---|
Fórmula molecular |
C12H11N5 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2-[4-(azidomethyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C12H11N5/c1-9-2-4-14-11(6-9)12-7-10(3-5-15-12)8-16-17-13/h2-7H,8H2,1H3 |
Clave InChI |
HZFIQHMAXXZBNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)



![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)


![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


